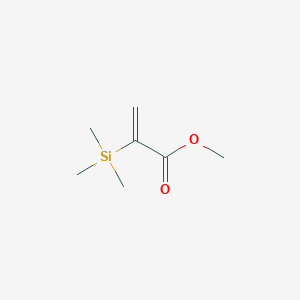

Methyl (1-trimethylsilyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

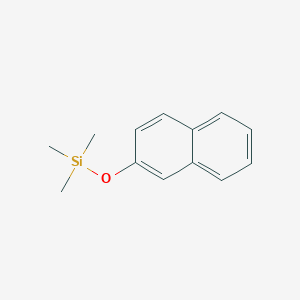

“Methyl (1-trimethylsilyl)acrylate” is a compound that contains a trimethylsilyl group (abbreviated TMS), which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This compound is widely used as a reactive, α-silyl Michael acceptor for conjugate addition of carbanions, enolate anions, organolithium reagents, and Grignard reagents .

Synthesis Analysis

“Methyl 2-Trimethylsilylacrylate” is prepared by the reaction of (E)-2-(trimethylsilyl)vinyllithium with methyl chloroformate or by carbonation of the corresponding Grignard reagent prepared from (1-bromovinyl)trimethylsilane, giving 2-trimethylsilylacrylic acid .Molecular Structure Analysis

“Methyl (1-trimethylsilyl)acrylate” contains a total of 23 bonds. There are 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .Chemical Reactions Analysis

“Methyl 2-Trimethylsilylacrylate” is widely used as a reactive, α-silyl Michael acceptor for conjugate addition of carbanions, enolate anions, organolithium reagents, and Grignard reagents. It affords 3-cyclopentenecarboxylates and cyclohexanecarboxylates by [3 + 2] and [4 + 2] annulation methods; provides α-silyl esters and vinylsilanes by organolithium conjugate additions .Physical And Chemical Properties Analysis

“Methyl (1-trimethylsilyl)acrylate” has a boiling point of 75 °C and a predicted density of 0.888±0.06 g/cm3 . It is soluble in diethyl ether (Et2O), tetrahydrofuran (THF), ethanol (EtOH), and most organic solvents .properties

IUPAC Name |

methyl 2-trimethylsilylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEVJASMLWYHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-trimethylsilyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl iodide, [14C]](/img/structure/B100923.png)

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)